molecular formula C9H11ClN2O B1522599 4-(2-Chloropyridin-3-yl)morpholine CAS No. 54231-44-6

4-(2-Chloropyridin-3-yl)morpholine

Cat. No. B1522599
Key on ui cas rn: 54231-44-6
M. Wt: 198.65 g/mol
InChI Key: XCAZVILXVGXDMJ-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a glass microwave vial was added 3-bromo-2-chloropyridine (0.5489 g, 2.85 mmol), Pd2(dba)3 (0.131 g, 0.143 mmol), xantphos (0.165 g, 0.285 mmol), and sodium tert-butoxide (0.524 mL, 4.28 mmol). The vial was capped and placed under vacuum for 5 minutes. Morpholine (0.248 mL, 2.85 mmol) and toluene (2 mL) were added. The reaction was allowed to stir at 100° C. Upon completion, the reaction was allowed to cool to room temperature. Solvent was evaporated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage pre-packed silica gel column (25M), eluting with a gradient of 10% to 80% EtOAc in hexane, to provide 4-(2-chloropyridin-3-yl)morpholine. MS: [M+H]=199.0.
Quantity
0.5489 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.524 mL
Type
reactant
Reaction Step One
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CC(C)([O-])C.[Na+].[NH:57]1[CH2:62][CH2:61][O:60][CH2:59][CH2:58]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[Cl:8][C:3]1[C:2]([N:57]2[CH2:62][CH2:61][O:60][CH2:59][CH2:58]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.5489 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
0.165 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.524 mL
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.131 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0.248 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage pre-packed silica gel column (25M)
WASH
Type
WASH
Details
eluting with a gradient of 10% to 80% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=CC=C1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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